molecular formula C22H17F2N5OS B1672201 Isavuconazole CAS No. 241479-67-4

Isavuconazole

Número de catálogo B1672201
Número CAS: 241479-67-4
Peso molecular: 437.5 g/mol
Clave InChI: DDFOUSQFMYRUQK-RCDICMHDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isavuconazole is a triazole antifungal with a broad spectrum of activity and a good safety profile . It is approved by the FDA and EMA for the treatment of invasive aspergillosis and mucormycosis . It works by inhibiting fungal cell membrane synthesis . Resistance to isavuconazole has been associated with the mutation in the target gene CYP51 .


Synthesis Analysis

The synthesis of isavuconazole intermediate involves several steps of organic chemistry . Starting from readily available starting materials, specialized reactions are employed to construct the molecular framework of isavuconazole .


Molecular Structure Analysis

The solid form landscape of isavuconazole including solvate, polymorph and salt screening was studied systematically . The solid-state properties of the initial crystalline ISV and newly obtained forms were described for the first time .


Chemical Reactions Analysis

Isavuconazole works by inhibiting fungal cell membrane synthesis . It blocks the synthesis of ergosterol by inhibiting cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase that is responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane .


Physical And Chemical Properties Analysis

The temperature dependence of saturated vapor pressure of isavuconazole was found using the method of inert gas-carrier transfer and the thermodynamic functions of sublimation were calculated at a temperature of 298.15 K . The isavuconazole thermophysical properties—melting point and enthalpy—equaled 302.7 K and 29.9 kJ mol −1, respectively .

Aplicaciones Científicas De Investigación

Treatment of Invasive Fungal Diseases (IFD)

Isavuconazole (ISA) is a new triazole antifungal agent that has shown promising efficacy in the prophylaxis and treatment of invasive fungal diseases . The incidence of IFD has increased the demand for antifungal agents . ISA is expected to become a new choice for the treatment and prevention of IFD because of their good tolerability, high bioavailability, and few drug interactions .

Treatment of Invasive Aspergillosis (IA)

The efficacy of ISA in the treatment of invasive aspergillosis (IA) is comparable to that of voriconazole . Real-world studies have shown a satisfactory effect of ISA in the treatment of IA among patients with hematological diseases or solid organ transplantation .

Treatment of Invasive Mucormycosis (IM)

ISA’s efficacy in the treatment of invasive mucormycosis (IM) is similar to that of liposomal amphotericin B (L-AmB); therefore, ISA is recommended as the first-line treatment for IA and IM .

Treatment of Invasive Candidiasis (IC)

ISA can also achieve good efficacy in the treatment of invasive candidiasis (IC) and can be used as an alternative to de-escalation therapy after first-line drug therapy .

Prophylaxis of IFD

Most studies have shown the efficacy and safety of ISA for the prophylaxis of IFD . Studies have confirmed that oral ISA can be used as a replacement for posaconazole (POS) to prevent invasive fungal disease (IFD) in patients with high-risk hematological diseases or allogeneic hematopoietic stem cell transplantation (allo-HSCT) .

Broad-Spectrum Antifungal Activity

Isavuconazole is a second-generation broad-spectrum triazole with activity against yeasts, dimorphic fungi, and molds . It has a favorable safety profile and predictable pharmacokinetics .

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Isavuconazole is the newest of the clinically available advanced generation triazole antifungals and is active against a variety of yeasts, molds, and dimorphic fungi . Its current FDA-approved indications include the management of invasive aspergillosis as well as mucormycosis . Despite the availability of this compound since its FDA approval in 2015, questions regarding its optimal use remain .

Propiedades

IUPAC Name

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUSQFMYRUQK-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058251
Record name Isavuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of fungal cell membrane. It inhibits cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol. The side arm of of the active isavuconazole molecule allows for greater affinity for the binding pocket in the fungal CYP51 protein by orienting the triazole ring of the molecule to engage with the heme moiety at the bottom of the binding pocket. This explains the wide antifungal spectrum of isavuconazole and possible cross-resistance to other triazoles. As a result of lanosterol 14-alpha-demethylase inhibition, toxic methylated sterol precursors such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol alter the function of fungal membrane and accumulate within the fungal cytoplasm. Depletion of ergosterol within the fungal cell membrane leads to decreased structural integrity and function of the cell membrane, inhibited fungal cell growth and replication, and ultimately cell death. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. Mechanism of resistance and reduced susceptibility to isavuconazole arises from mutations in the fungal cyp51A and cyp51B genes coding for the target protein lanosterol 14-alpha-demethylase. Other multiple mechanisms leading to resistance, including changes in sterol profile and elevated efflux pump activity of fungal species, cannot be excluded.
Record name Isavuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Isavuconazole

CAS RN

241479-67-4
Record name Isavuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241479-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isavuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isavuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isavuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isavuconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of the racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,5-difluorophenyl)-butan-2-ol (4.4 g) and (1R)-10-camphorsulfonic acid (2 g) in toluene (40 ml) containing glacial acetic acid (0.6 ml) was warmed up to approximately 70° C., then allowed to cool slowly to 20° C., seeded with the pure enantiomeric salt whereupon the pure enantiomeric salt start to crystallize out. After ca. 2 hrs at this temperature the solid was collected, washed with cold toluene and dried. The crystals were taken with a solvent mixture of methylenechloride/water and after addition of aqueous saturated sodium bicarbonate solution the organic phase was separated and aqueous phase washed twice with methylenechloride. The combined organic phases were filtrated and the solvent removed under reduced pressure. Recrystallization of the crude product from aqueous ethanol provided enantiomerically pure title compound: 2 g (45% yield, 99% ee). The analytical data were identical with published: U.S. Pat. No. 6,300,353 and WO 99/45008.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods II

Procedure details

To a solution of racemic 3-[4-(4-cyanophenyl)thiazol-2-yl]-1-(1H-1,2,4-triazol-1-yl)-2-(2,5-difluorophenyl)-butan-2-ol (100 g) in acetone (1000 ml) a solution of (1R)-10-camphorsulfonic acid (47 g) in methanol (500 ml) was added at rt, then slurry was heated under stirring to almost reflux for ca. 30 min, then cooled slowly to rt, seeded with the pure enantiomeric salt and stirred over night. The solid was collected by filtration, washed with methanol/acetone mixture, dried under reduced pressure. The residue was taken up with a solvent mixture of methylenechloride/water and after addition of saturated aqueous sodium bicarbonate solution the organic phase was separated and aqueous phase washed twice with methylenechloride. The combined organic phases were filtrated, the solvent removed under reduced pressure. Recrystallization of the crude product from aqueous ethanol provided enantiomerically pure title compound: 39 g (39% yield, 92% ee). The analytical data were identical with published: U.S. Pat. No. 6,300,353 and WO 99/45008.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isavuconazole
Reactant of Route 2
Reactant of Route 2
Isavuconazole
Reactant of Route 3
Reactant of Route 3
Isavuconazole
Reactant of Route 4
Reactant of Route 4
Isavuconazole
Reactant of Route 5
Isavuconazole
Reactant of Route 6
Reactant of Route 6
Isavuconazole

Q & A

Q1: What is the primary mechanism of action of Isavuconazole?

A1: Isavuconazole, like other triazole antifungals, targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungal cells. [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, ] By inhibiting CYP51, Isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability and ultimately cell death. [, , ]

Q2: Are there any downstream effects of Isavuconazole's mechanism of action beyond ergosterol depletion?

A2: While the primary effect of Isavuconazole is the depletion of ergosterol, research suggests that it might also trigger other cellular responses in fungi. For instance, one study demonstrated that Isavuconazole treatment led to the upregulation of ergosterol biosynthesis genes in a resistant Candida glabrata strain, suggesting a compensatory mechanism. [] Another study found that Isavuconazole treatment in a murine model of invasive aspergillosis resulted in a prominent antifungal effect within granulomatous lesions in lung tissue. []

Q3: What is the molecular formula and weight of Isavuconazole?

A3: This information is not explicitly provided in the provided research excerpts. Please refer to comprehensive drug databases or the Isavuconazole drug label for this information.

Q4: Is there any spectroscopic data available on Isavuconazole in these research articles?

A4: The provided research excerpts do not delve into detailed spectroscopic characterization of Isavuconazole.

Q5: How does Isavuconazole perform under various environmental conditions?

A5: The provided research primarily focuses on the clinical aspects of Isavuconazole. Information regarding its stability and performance under varying environmental conditions is not discussed.

Q6: What is the bioavailability of Isavuconazole after oral administration?

A6: Studies have shown that Isavuconazole, administered orally as the prodrug Isavuconazonium sulfate, has high absolute bioavailability, nearing that of intravenous administration. One study reported a geometric least squares mean ratio (oral/IV) of 98% for Isavuconazole area under the concentration-time curve (AUC∞). [] Another study estimated oral bioavailability to be approximately 88%. []

Q7: How does food intake affect Isavuconazole absorption?

A7: Food does not appear to significantly hinder Isavuconazole absorption. A study in healthy volunteers demonstrated that while food intake slightly delayed the time to peak concentration (Tmax), it also increased the extent of absorption (AUC∞) by 10% compared to fasted conditions. []

Q8: What are the major metabolic pathways of Isavuconazole?

A8: Isavuconazole is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4. [, ] Co-administration with strong CYP3A4 inducers, such as rifampin, significantly reduces Isavuconazole exposure, while co-administration with CYP3A4 inhibitors, like ketoconazole, considerably increases its exposure. []

Q9: Are there any specific patient populations where Isavuconazole pharmacokinetics might be altered?

A9: Research suggests that Isavuconazole exposure can be affected by factors like liver function, sex, body mass index, and dialysis status. [, , ] For example, patients with moderate liver impairment showed a significant decrease in Isavuconazole clearance and a prolonged half-life compared to healthy individuals. [] Similarly, lower AUC and trough concentrations were observed in women, patients with a higher body mass index, and those receiving hemodialysis. []

Q10: What is the spectrum of activity of Isavuconazole against Candida species?

A11: Isavuconazole exhibits potent in vitro activity against various Candida species, including C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, and C. krusei. [, ] Furthermore, studies have demonstrated synergistic interactions between Isavuconazole and micafungin against some Candida species, suggesting a potential for combination therapy. []

Q11: Has the efficacy of Isavuconazole been tested in animal models of invasive fungal infections?

A12: Yes, several studies have employed animal models, particularly murine models, to assess Isavuconazole's efficacy against invasive fungal infections. For instance, in a temporarily neutropenic murine model of disseminated candidiasis, Isavuconazole effectively reduced kidney burden caused by C. tropicalis and both kidney and brain burdens in C. krusei infections. [] In a murine model of invasive aspergillosis, Isavuconazole demonstrated efficacy in reducing fungal burden and improving survival, including infections caused by both wild-type and CYP51 mutant Aspergillus fumigatus isolates. [] Additionally, Isavuconazole prolonged the survival of mice infected with Mucor circinelloides in a pulmonary mucormycosis model. []

Q12: How does the efficacy of Isavuconazole compare to existing antifungal agents in clinical trials?

A13: Clinical trials have demonstrated that Isavuconazole is a viable treatment option for patients with invasive aspergillosis (IA), exhibiting comparable efficacy to voriconazole. [, , ] One study reported similar all-cause mortality rates between Isavuconazole and voriconazole in neutropenic patients with IA. [] Moreover, a network meta-analysis indicated that Isavuconazole might be superior to amphotericin B deoxycholate for IA treatment. []

Q13: Does cross-resistance exist between Isavuconazole and other triazole antifungals?

A15: Yes, due to their shared mechanism of action targeting the CYP51 enzyme, cross-resistance can occur between Isavuconazole and other triazole antifungals. [, , ] This is particularly relevant in settings with pre-existing azole resistance, highlighting the need for careful patient selection and susceptibility testing. [, ] For instance, one study found a strong correlation between Isavuconazole and voriconazole minimum inhibitory concentrations (MICs) in Aspergillus fumigatus isolates, suggesting potential cross-resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.